

# Pfi-6-cooh vs. Other ENL Ligands for PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Pfi-6-cooh |           |
| Cat. No.:            | B15542342  | Get Quote |

In the rapidly evolving field of targeted protein degradation, the development of effective PROTACs (Proteolysis-Targeting Chimeras) hinges on the careful selection of high-affinity ligands for the protein of interest. For researchers targeting the epigenetic reader protein ENL (Eleven-Nineteen Leukemia), a critical regulator of oncogenic gene expression, several ligands have emerged as viable starting points for PROTAC design. This guide provides an objective comparison of **Pfi-6-cooh** and other notable ENL ligands, supported by experimental data to inform rational PROTAC development.

# Introduction to ENL and PROTAC Technology

ENL is a member of the YEATS domain family of proteins, which recognize acetylated lysine residues on histones, thereby playing a pivotal role in transcriptional regulation.[1][2] Its involvement in maintaining the expression of key oncogenes, particularly in acute myeloid leukemia (AML), has made it an attractive therapeutic target.[1][2][3][4]

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.

# **Comparison of ENL Ligands**



The efficacy of an ENL-targeting PROTAC is fundamentally linked to the binding affinity and selectivity of its ENL ligand. Here, we compare two key ENL ligands that have been successfully utilized in PROTAC development: a derivative of Pfi-6 (specifically, **Pfi-6-cooh** used for PROTAC synthesis) and SR-0813, an amido-imidazopyridine inhibitor.

| Ligand  | Туре                      | Binding Affinity<br>(IC50) to ENL<br>YEATS Domain | Parent PROTAC |
|---------|---------------------------|---------------------------------------------------|---------------|
| Pfi-6   | Thiazole derivative       | 69.81 nM                                          | MS41          |
| SR-0813 | Amido-<br>imidazopyridine | 25 nM                                             | SR-1114       |

Note: IC50 values are from different studies and may not be directly comparable due to variations in assay conditions.

SR-0813 exhibits a stronger binding affinity to the ENL YEATS domain in biochemical assays compared to Pfi-6.[4][5][6] A lower IC50 value generally indicates a more potent ligand, which can be a desirable characteristic for a PROTAC warhead.

# **Performance of Resulting PROTACs**

The ultimate measure of an ENL ligand's utility in this context is the performance of the resulting PROTAC. Below is a comparison of MS41 (derived from **Pfi-6-cooh**) and SR-1114 (derived from SR-0813).

| PROTAC  | Parent Ligand | E3 Ligase Ligand   | DC50 in MV4;11<br>cells |
|---------|---------------|--------------------|-------------------------|
| MS41    | Pfi-6-cooh    | VHL                | 3.50 nM                 |
| SR-1114 | SR-0813       | Thalidomide (CRBN) | 150 nM                  |

**Key Observations:** 



- MS41, which incorporates the Pfi-6-cooh ligand and recruits the VHL E3 ligase, demonstrates significantly more potent degradation of ENL, with a DC50 in the low nanomolar range.[7]
- SR-1114, which uses the higher-affinity SR-0813 ligand but recruits the CRBN E3 ligase, shows less potent degradation in the same cell line.[8]

This comparison highlights that while the intrinsic affinity of the target ligand is a crucial factor, the choice of E3 ligase and the nature of the linker also play a significant role in determining the final potency of the PROTAC.

# Visualizing the Pathways and Processes

To better understand the context of ENL-targeting PROTACs, the following diagrams illustrate the relevant biological pathway, the general mechanism of PROTAC action, and a typical experimental workflow.



Click to download full resolution via product page

Caption: ENL recognizes acetylated histones, leading to the recruitment of RNA Polymerase II and transcription of oncogenes.





Click to download full resolution via product page

Caption: General mechanism of ENL degradation mediated by a PROTAC molecule.



Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating ENL PROTAC efficacy.

# **Detailed Experimental Protocols**



The following are detailed methodologies for key experiments cited in the comparison of ENL ligands and their corresponding PROTACs.

## **AlphaScreen Assay for Ligand Binding**

This assay is used to determine the binding affinity (IC50) of a ligand to the ENL YEATS domain by measuring the disruption of the interaction between the ENL YEATS domain and an acetylated histone peptide.

#### Materials:

- Recombinant His-tagged ENL YEATS domain
- Biotinylated H3K9ac peptide
- AlphaScreen Nickel Chelate Donor Beads (PerkinElmer)
- Streptavidin-coated Acceptor Beads (PerkinElmer)
- Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
- Test compounds (Pfi-6, SR-0813) serially diluted in DMSO.
- 384-well microplate (white, opaque)

#### Procedure:

- Prepare a solution of His-tagged ENL YEATS domain and biotinylated H3K9ac peptide in assay buffer.
- Add the test compound at various concentrations to the wells of the microplate.
- Add the ENL YEATS/H3K9ac peptide solution to the wells.
- Incubate for 60 minutes at room temperature to allow for binding to reach equilibrium.
- In subdued light, add a suspension of AlphaScreen Nickel Chelate Donor Beads and Streptavidin-coated Acceptor Beads to each well.



- Incubate for 60-90 minutes at room temperature in the dark.
- Read the plate on an AlphaScreen-capable plate reader.
- The data is normalized to controls (DMSO for 100% binding, excess unlabeled peptide for 0% binding) and the IC50 value is calculated using a suitable nonlinear regression model.

### Western Blot for PROTAC-mediated Degradation

This method is used to quantify the amount of ENL protein remaining in cells after treatment with a PROTAC, allowing for the determination of DC50 (the concentration of PROTAC that induces 50% degradation of the target protein).

- Materials:
  - MV4;11 cells
  - Cell culture medium (e.g., RPMI-1640 with 10% FBS)
  - PROTACs (MS41, SR-1114)
  - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
  - BCA protein assay kit
  - SDS-PAGE gels, running buffer, and transfer buffer
  - PVDF membrane
  - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  - Primary antibodies: anti-ENL and a loading control (e.g., anti-GAPDH or anti-Actin)
  - HRP-conjugated secondary antibody
  - Enhanced chemiluminescence (ECL) substrate
- Procedure:



- Cell Treatment: Seed MV4;11 cells in a 6-well plate and allow them to adhere or stabilize overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with the primary anti-ENL antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensity using densitometry software. Normalize the ENL signal to the loading control. Calculate the percentage of remaining ENL protein relative to the vehicle-treated control and plot the results against the PROTAC concentration to determine the DC50 value.

### Conclusion

The development of potent and selective ENL-targeting PROTACs is a promising strategy for the treatment of ENL-dependent cancers. While the intrinsic binding affinity of the ENL ligand is a critical starting point, with SR-0813 showing higher affinity than Pfi-6, the ultimate degradation potency is a multi-faceted outcome. The case of MS41, derived from the lower-affinity Pfi-6 ligand, demonstrates that the choice of E3 ligase and linker optimization are



equally crucial for achieving superior degradation efficacy. This guide provides researchers with the foundational data and methodologies to make informed decisions in the design and evaluation of novel ENL degraders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 8. A proteolysis-targeting chimera molecule selectively degrades ENL and inhibits malignant gene expression and tumor growth PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pfi-6-cooh vs. Other ENL Ligands for PROTACs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542342#comparing-pfi-6-cooh-to-other-enl-ligands-for-protacs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com